![molecular formula C11H17NS B14588648 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate CAS No. 61406-89-1](/img/structure/B14588648.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylbicyclo[311]heptan-3-yl thiocyanate is an organic compound with a unique bicyclic structure It is derived from the bicyclo[311]heptane framework, which is characterized by its rigid and compact structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate typically involves the thiocyanation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. This reaction can be carried out using thiocyanogen (SCN)_2 or other thiocyanating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent product quality and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles in biological systems. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Known for its use in organic synthesis and as a fragrance component.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Used in the synthesis of various organic compounds and as a solvent.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An intermediate in the synthesis of other bicyclic compounds.
Uniqueness
2,6,6-Trimethylbicyclo[31This functional group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
61406-89-1 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) thiocyanate |
InChI |
InChI=1S/C11H17NS/c1-7-9-4-8(11(9,2)3)5-10(7)13-6-12/h7-10H,4-5H2,1-3H3 |
Clé InChI |
VHGWUVUTMSJQOO-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


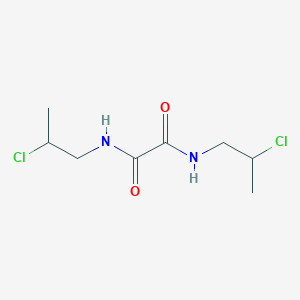
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
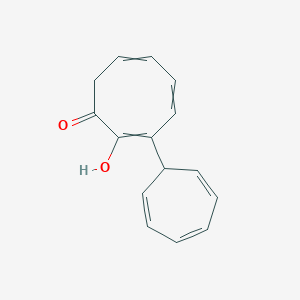

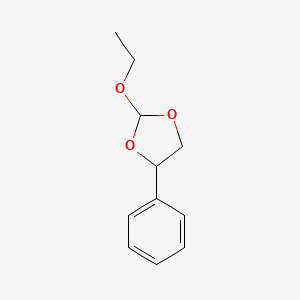
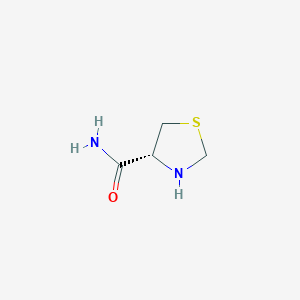

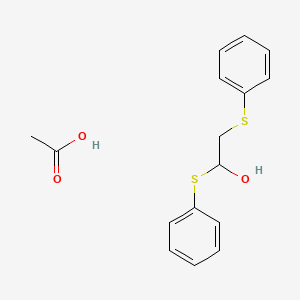
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
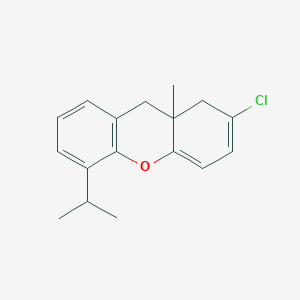
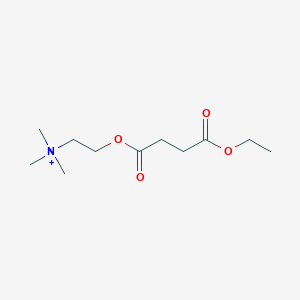
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
